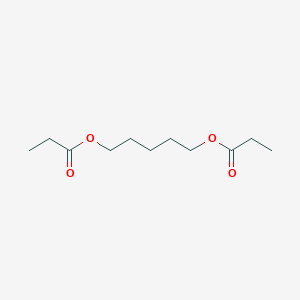

Pentamethylene dipropionate

Beschreibung

Pentamethylene dipropionate, a compound hypothetically structured with a five-carbon (pentamethylene) backbone and two propionate ester groups, is theorized to have applications in polymer chemistry, pharmaceuticals, and material science. For instance, "pentamethylene" often refers to a five-carbon chain (e.g., 1,5-pentamethylene diisocyanate, PDI) , while "dipropionate" is associated with esterified propionic acid groups, as seen in corticosteroids like betamethasone dipropionate . This article synthesizes data from related compounds to infer properties and applications of pentamethylene dipropionate.

Eigenschaften

CAS-Nummer |

10025-09-9 |

|---|---|

Molekularformel |

C11H20O4 |

Molekulargewicht |

216.27 g/mol |

IUPAC-Name |

5-propanoyloxypentyl propanoate |

InChI |

InChI=1S/C11H20O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-9H2,1-2H3 |

InChI-Schlüssel |

GYZVZBFSJCVIDL-UHFFFAOYSA-N |

SMILES |

CCC(=O)OCCCCCOC(=O)CC |

Kanonische SMILES |

CCC(=O)OCCCCCOC(=O)CC |

Andere CAS-Nummern |

10025-09-9 |

Synonyme |

Dipropionic acid 1,5-pentanediyl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Key Findings

| Property | PDI | HDI |

|---|---|---|

| Carbon Chain Length | 5 | 6 |

| Melting Point (°C) | ~45 | ~ -67 (liquid at RT) |

| Biobased Potential | High (from cadaverine) | Low (petroleum-derived) |

| Polyurethane Flexibility | Moderate | High |

PDI exhibits comparable mechanical properties to HDI but with enhanced sustainability. The shorter chain may reduce flexibility in polymers but improves biodegradability .

Comparison with Betamethasone Dipropionate

Pharmaceutical Context

Betamethasone dipropionate, a corticosteroid with two propionate esters, is used topically for anti-inflammatory effects. While structurally distinct from pentamethylene dipropionate, its dipropionate moiety offers insights into ester functionality.

Efficacy Data

| Parameter | Betamethasone Dipropionate | Minoxidil |

|---|---|---|

| Efficacy in Alopecia | 74% (N=100) | 42% (N=100) |

| Mechanism | Anti-inflammatory | Vasodilation |

| Formulation Stability | High (oil-in-water emulsion) | Moderate |

Betamethasone dipropionate outperforms minoxidil in hair regrowth, attributed to its potent anti-inflammatory action and optimized delivery systems .

Role of Pentamethylene Spacers in Liquid Crystals

Pentamethylene spacers are critical in liquid crystal (LC) design. For example:

- Dimesogenic Compounds : Pentamethylene spacers enhance mesophase formation by balancing rigidity and flexibility. LC phases are more stable with pentamethylene linkers than shorter (tetramethylene) or longer (decamethylene) chains .

- Trimesogenic Compounds : A study showed that pentamethylene spacers linked to a central benzene core enable enantiotropic nematic phases, absent in analogs with even-parity spacers .

Comparison with Other Dipropionate Esters

Dimethylol propionic acid (DMPA), used in polyurethane dispersions, highlights the role of propionate groups in polymer chemistry:

- DMPA vs. Pentamethylene Dipropionate: DMPA acts as a crosslinker in waterborne polyurethanes, while pentamethylene dipropionate (hypothetically) could serve as a monomer. Adjusting the NCO/OH ratio in DMPA-based systems improves mechanical properties, a strategy applicable to pentamethylene dipropionate derivatives .

Q & A

Q. What are the established synthesis pathways for pentamethylene dipropionate, and how can their reproducibility be validated?

- Methodological Answer : Synthesis typically involves esterification reactions between diols and propionic acid derivatives. To ensure reproducibility:

- Use standardized protocols for stoichiometric ratios, catalysts (e.g., sulfuric acid), and temperature control.

- Validate purity via NMR (for structural confirmation) and HPLC (for quantitative analysis).

- Document deviations (e.g., solvent choice, reaction time) to identify critical parameters .

- Cross-reference patent methodologies (e.g., esterification under inert atmospheres) for optimization .

Q. What analytical techniques are most effective for characterizing pentamethylene dipropionate’s physicochemical properties?

- Methodological Answer :

- Structural Analysis : NMR spectroscopy (¹H and ¹³C) to confirm ester linkages and backbone integrity.

- Purity Assessment : GC-MS or HPLC with UV detection to quantify impurities.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.

- Report instrument settings (e.g., column type, flow rate) to enable replication .

Q. How can researchers design stability studies to assess pentamethylene dipropionate under varying environmental conditions?

- Methodological Answer :

- Use factorial design to test temperature, humidity, and light exposure (e.g., 25°C/60% RH vs. 40°C/75% RH).

- Sample at intervals (e.g., 0, 3, 6 months) and analyze degradation products via LC-MS.

- Include control batches stored in inert conditions for baseline comparison .

Advanced Research Questions

Q. How can conflicting data on pentamethylene dipropionate’s reactivity in polar vs. non-polar solvents be resolved?

- Methodological Answer :

- Conduct systematic solvent-screening experiments using a Design of Experiments (DoE) approach.

- Measure reaction kinetics (e.g., via in-situ FTIR) to compare activation energies.

- Replicate studies from literature with identical parameters (e.g., solvent purity, agitation speed) to isolate variables .

- Use meta-analysis to identify trends in published data, addressing outliers through statistical rigor (e.g., Grubbs’ test) .

Q. What computational models are suitable for predicting pentamethylene dipropionate’s behavior in novel reaction systems?

- Methodological Answer :

- Employ density functional theory (DFT) to simulate esterification energetics and transition states.

- Validate models against experimental data (e.g., reaction yields, byproduct profiles).

- Integrate molecular dynamics (MD) simulations to study solvent interactions.

- Use software like Gaussian or COMSOL for reproducibility, ensuring code and parameters are openly shared .

Q. How can researchers optimize catalytic systems for pentamethylene dipropionate synthesis while minimizing side reactions?

- Methodological Answer :

- Screen heterogeneous vs. homogeneous catalysts (e.g., zeolites vs. p-toluenesulfonic acid) using high-throughput robotic platforms.

- Monitor reaction progress in real-time via inline spectroscopy (e.g., Raman).

- Apply response surface methodology (RSM) to model interactions between catalyst concentration, temperature, and yield .

Q. What strategies address reproducibility challenges in scaling pentamethylene dipropionate synthesis from lab to pilot plant?

- Methodological Answer :

- Perform kinetic and thermodynamic profiling at small scale to identify scale-sensitive parameters (e.g., heat transfer, mixing efficiency).

- Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain process similarity during scale-up.

- Partner with engineering teams to validate pilot batches using identical analytical protocols .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypothesis-driven questions for studying pentamethylene dipropionate’s applications?

- Methodological Answer :

- Use the PICO framework: Define P opulation (e.g., reaction systems), I ntervention (e.g., catalytic modification), C omparison (e.g., traditional methods), and O utcome (e.g., yield improvement).

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Q. What ethical and documentation standards are critical when publishing pentamethylene dipropionate research?

- Methodological Answer :

- Disclose all synthetic procedures, including failed attempts, to aid reproducibility.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets.

- Include conflict-of-interest statements and funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.